4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Overview
Description
4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a compound that belongs to the class of oxazepines, which are seven-membered heterocyclic compounds containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can be achieved through several synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be carried out in a microwave oven, which offers the advantage of a short reaction time and high yields .
Another method involves the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused oxazepines. This reaction involves a copper-initiated C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the Ugi four-component reaction followed by intramolecular O-arylation. This method is advantageous due to its simplicity and the ability to produce large quantities of the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azido group, which can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azido group substitution.
Major Products Formed
Oxidation: Formation of corresponding oxazepine N-oxide.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxazepines with various functional groups.
Scientific Research Applications
4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the disruption of essential cellular processes in target organisms. Molecular docking studies have provided insights into the interactions between this compound and its molecular targets, elucidating the pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepines: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Dibenzo[b,f][1,4]oxazepines: These compounds have a similar oxazepine ring system but with different substitution patterns, resulting in different pharmacological activities.
Uniqueness
4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is unique due to the presence of the azidoethyl and fluoro substituents, which confer distinct chemical reactivity and biological activity. These substituents enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Properties
IUPAC Name |
4-(2-azidoethyl)-7-fluoro-3,5-dihydro-2H-1,4-benzoxazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4O/c12-10-1-2-11-9(7-10)8-16(5-6-17-11)4-3-14-15-13/h1-2,7H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFNWHBXQYQKQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1CCN=[N+]=[N-])C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.